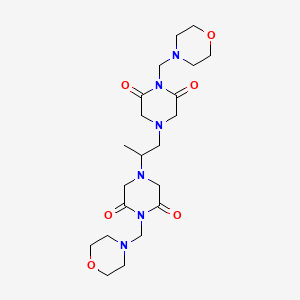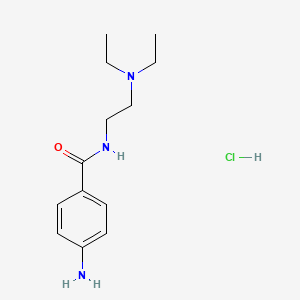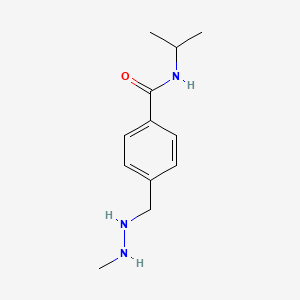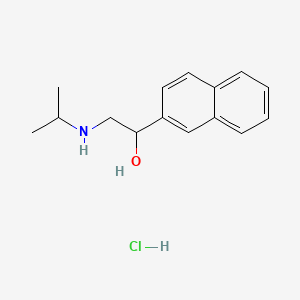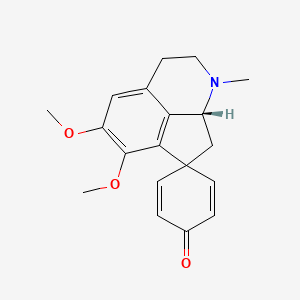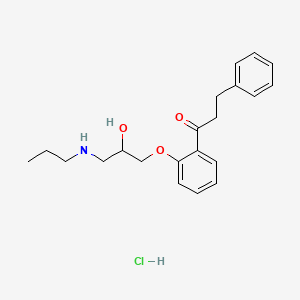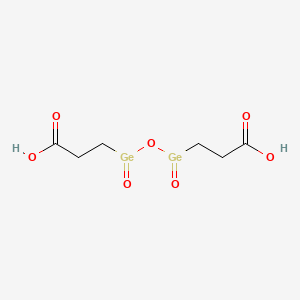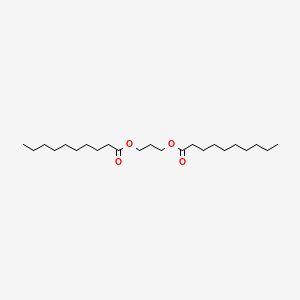
1-(4-甲基苯基)-1H-吡咯-2,5-二酮
描述
p-Tolylmaleimide is a water channel inhibitor which binds to aquaporin Z (AqpZ).
科学研究应用
腐蚀抑制
1-(4-甲基苯基)-1H-吡咯-2,5-二酮(MPPD)已被研究用于抑制腐蚀,特别是在盐酸介质中对碳钢的腐蚀。研究表明,MPPD是一种有效的腐蚀抑制剂,其效率随浓度增加而增加。MPPD在钢表面的吸附遵循朗缪尔吸附等温线,表明化学吸附过程是其主要作用机制。这种应用在工业环境中尤为重要,其中耐蚀性至关重要(Zarrouk et al., 2015)。
有机合成
MPPD参与了各种有机化合物的合成。例如,它与一次醇在Lossen型反应中发生反应,导致Nα-脲酸酯保护的β-丙氨酸和γ-氨基丙酸的形成。这突显了其在促进有机合成过程中的作用,为高产率和纯度的复杂有机化合物提供了途径(Cal et al., 2012)。
发光材料
在材料科学领域,MPPD衍生物是合成高发光聚合物的关键组成部分。这些聚合物表现出强烈的荧光,并适用于各种应用,包括电子设备。它们在常见有机溶剂中的溶解性和强光致发光特性使它们适用于光电子学的实际应用(Zhang & Tieke, 2008)。
光伏应用
基于MPPD的聚合物已被探索作为有机光伏器件中的潜在给体材料。将MPPD单元并入聚合物中增强了它们的电子性能,使其适用于太阳能电池。这些聚合物表现出低带隙和高光伏效率等有前途的特性,表明它们在可再生能源应用中的潜力(Hu et al., 2015)。
光物理性质
对MPPD衍生物的研究还涉及其光物理性质。这些研究对于理解这些化合物如何与光相互作用至关重要,这对于光电子学和光子器件的应用至关重要。这些化合物的光物理测量为了解其发光行为和在发光器件中的潜在用途提供了见解(Gendron et al., 2014)。
作用机制
Target of Action
It’s worth noting that pyrrolidine derivatives, which share a similar structure to p-tolylmaleimide, have been reported to exhibit a wide range of biological activities .
Mode of Action
It’s plausible that the compound interacts with its targets in a manner similar to other pyrrolidine derivatives .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence a variety of biological processes, suggesting that p-tolylmaleimide may also interact with multiple biochemical pathways .
Result of Action
Given the biological activity of similar compounds, it’s plausible that p-tolylmaleimide could induce a variety of cellular responses .
属性
IUPAC Name |
1-(4-methylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(12)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFXNGDHQPMIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25989-85-9 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10167512 | |
| Record name | Maleimide, N-p-tolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
1631-28-3, 25989-85-9 | |
| Record name | N-(4-Methylphenyl)maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,p-Tolylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC148146 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Tolylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, N-p-tolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(PARA-TOLYL)-MALEIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,P-TOLYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB7TXV3P6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of p-Tolylmaleimide?
A1: The molecular formula of p-Tolylmaleimide is C11H9NO2, and its molecular weight is 187.19 g/mol.
Q2: What spectroscopic data is available for p-Tolylmaleimide?
A: While specific spectroscopic data isn't detailed in the provided abstracts, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H NMR and 13C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize p-Tolylmaleimide and its derivatives. [, , , , ]
Q3: How does p-Tolylmaleimide behave in polymerization reactions?
A: p-Tolylmaleimide is a versatile monomer in polymerization reactions. It readily undergoes free radical copolymerization with monomers like methyl methacrylate (MMA), acrylonitrile (AN), and styrene. [, , , , ] Studies demonstrate its tendency to form alternating copolymers, particularly with styrene. []
Q4: How does varying the feed content of p-Tolylmaleimide affect the properties of its copolymers?
A: Increasing the p-Tolylmaleimide content in copolymers generally leads to enhanced glass transition temperature (Tg), Vicat softening temperature, and thermal stability. [, , , ] This is attributed to the rigid structure and strong intermolecular interactions introduced by the p-Tolylmaleimide units.
Q5: Can p-Tolylmaleimide enhance the thermal properties of existing polymers?
A: Yes, blending p-Tolylmaleimide copolymers with polymers like poly(vinyl chloride) (PVC) has been shown to improve heat resistance. Studies demonstrate an increase in the blend's glass transition temperature, Vicat softening point, and thermal decomposition temperature with increasing p-Tolylmaleimide copolymer content. [, , ]
Q6: Does p-Tolylmaleimide participate in Diels-Alder reactions?
A: Yes, p-Tolylmaleimide acts as a dienophile in Diels-Alder reactions. It reacts with various dienes like 4-styrylcoumarins and 3-butadienylazetidin-2-ones, yielding the corresponding Diels-Alder adducts. [, , ] These reactions showcase the compound's versatility in constructing diverse cyclic structures.
Q7: How does the structure of p-Tolylmaleimide influence its reactivity in Diels-Alder reactions?
A7: The presence of the electron-withdrawing imide group in p-Tolylmaleimide enhances its reactivity as a dienophile, facilitating its participation in Diels-Alder reactions.
Q8: Can Lewis acids influence the Diels-Alder reactions of p-Tolylmaleimide?
A: Yes, Lewis acids can catalyze and impact the stereoselectivity of Diels-Alder reactions involving p-Tolylmaleimide. For instance, Lewis acids like AlCl3 and EtAlCl2 have been shown to significantly accelerate the reaction with α,β-unsaturated thioketones, even at lower temperatures, leading to the preferential formation of specific diastereomers. []
Q9: What are the potential applications of p-Tolylmaleimide-containing materials?
A: The enhanced thermal properties of p-Tolylmaleimide-containing polymers and blends make them suitable for applications requiring high heat resistance. This includes applications in adhesives, coatings, and engineering plastics. [, ]
Q10: Are there any known aggregation-induced emission properties associated with p-Tolylmaleimide derivatives?
A: Yes, certain derivatives of p-Tolylmaleimide, specifically arylaminomaleimides, have been identified as a new class of aggregation-induced emission (AIE)-active molecules. [] These compounds exhibit enhanced fluorescence in the aggregated state, opening avenues for applications in optoelectronic devices, sensors, and biological imaging.
Q11: How can the emission color of AIE-active p-Tolylmaleimide derivatives be tuned?
A: Research indicates that modifying the substituents at the 2- and 3-positions of the maleimide ring in arylaminomaleimides allows for color tuning of their AIE properties. [] This control over the emission color broadens their potential applications in various fields.
Q12: What insights have computational chemistry studies provided into p-Tolylmaleimide and its derivatives?
A: Computational studies using techniques like molecular modeling and quantitative structure-activity relationship (QSAR) analysis are valuable tools in understanding the structure-property relationships of p-Tolylmaleimide and its derivatives. [] These studies help predict properties, optimize reaction conditions, and design new derivatives with tailored properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



